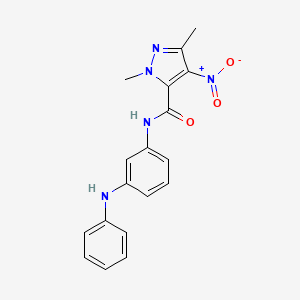
2-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Halogen Substituents: The halogen substituents (chlorine, fluorine, and iodine) are introduced through halogenation reactions using reagents such as chlorine gas, fluorine gas, and iodine monochloride.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl groups to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.
Coupling Reactions: The phenyl groups can be modified through coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various nucleophiles or electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Oxidation Products: Quinazoline derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Applications De Recherche Scientifique
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The compound’s halogen substituents make it a candidate for the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The halogen substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The compound may also modulate signaling pathways and cellular processes, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-4(1H)-QUINAZOLINONE: Lacks the iodine substituent, which may affect its chemical reactivity and biological activity.
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-BROMO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains a bromine substituent instead of iodine, which may alter its physical and chemical properties.
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-CHLORO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains an additional chlorine substituent, which may influence its stability and reactivity.
Uniqueness
The presence of multiple halogen substituents (chlorine, fluorine, and iodine) in 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE makes it unique compared to similar compounds. These substituents can significantly impact the compound’s chemical reactivity, biological activity, and potential applications. The iodine substituent, in particular, can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable candidate for various scientific research applications.
Propriétés
Formule moléculaire |
C20H12Cl2FIN2O |
|---|---|
Poids moléculaire |
513.1 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-6-iodo-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H12Cl2FIN2O/c21-11-4-6-15(17(22)8-11)19-25-18-7-5-13(24)10-16(18)20(27)26(19)14-3-1-2-12(23)9-14/h1-10,19,25H |
Clé InChI |
HNMKPKBXKKBCMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14929948.png)
![3-bromo-5-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929951.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B14929958.png)
![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14929975.png)
![4-chloro-N'-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929983.png)
![2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929992.png)
![N-{2-[2-(benzyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B14929996.png)
![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B14930006.png)
![2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B14930008.png)
![3a-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B14930016.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B14930021.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930034.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B14930035.png)

